N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a pyridinone-carboxamide scaffold.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-7-12(22-2)11(20)6-10(19)14(21)18-15-17-9-4-3-8(16)5-13(9)23-15/h3-7H,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJADAJWHCAZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2. These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Mode of Action
The compound’s mode of action is believed to involve the inhibition of COX enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively. By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide are largely related to its interactions with various enzymes, proteins, and other biomolecules. The anti-inflammatory activity of this compound is mediated chiefly through inhibition of biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core followed by the introduction of the benzothiazole moiety. Recent studies have highlighted various synthetic pathways that enhance yield and purity, employing reagents such as chloroacetyl chloride and piperidine catalysts to facilitate reactions under optimized conditions .
Anticancer Properties
The compound exhibits significant anticancer activity against various cancer cell lines. Preliminary studies indicate that it acts as an inhibitor of tubulin polymerization, a critical mechanism in cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications to the thiazole and dihydropyridine structures can enhance cytotoxicity against melanoma and prostate cancer cells, with IC50 values ranging from 0.7 to 2.6 μM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma (WM-164) | 0.6 |
| Prostate Cancer (LNCaP) | 1.0 |
| Non-Small Cell Lung Cancer | 3.81 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate potent effects against both Gram-positive and Gram-negative bacteria. For example, MIC values for certain derivatives have been reported as low as 100 μg/mL, showcasing its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Summary
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy... | 100 | 99 |
| Other derivatives | 250 | 98 |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Specific Pathways : By altering signaling pathways involved in cell proliferation and survival, such as GPCR signaling in prostate cancer cells, it enhances cytotoxicity .
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : A study demonstrated that treatment with N-(6-chlorobenzo[d]thiazol-2-yl)-5-methoxy... resulted in significant reduction in cell viability in melanoma cell lines compared to untreated controls.
- In Vivo Efficacy : Animal models treated with this compound showed a marked decrease in tumor size and improved survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Research
The compound shares structural motifs with derivatives reported in Molecules (2014) . For example, diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) and dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5hr) feature the 6-chlorobenzo[d]thiazol-2-yl group but differ in their ester substituents and core scaffolds (malonate vs. pyridinone-carboxamide). Key differences include:
- Core Structure: The target compound contains a pyridinone-carboxamide backbone, whereas analogs in the cited study use a malonate ester framework.
- Substituent Effects : The 5-methoxy group in the target compound may enhance solubility compared to the benzo[b]thiophen-2-yl group in the analogs.
Key Observations :
- Melting Points : The dibenzyl analog (5hr) exhibits a higher melting point (125–127°C), likely due to increased aromatic stacking from the benzyl groups.
- Purity : Enantiomeric excess (ee) for analogs ranged between 80–82%, indicating moderate stereoselectivity during synthesis.
Spectroscopic Characterization
- 1H-NMR : Analogs showed characteristic shifts for the 6-chlorobenzo[d]thiazole NH group (δ ~10.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) . Similar shifts are expected for the target compound.
- Infrared Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) align with the carboxamide and methoxy groups in the target compound.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?
The synthesis involves multi-step reactions starting with coupling a 6-chlorobenzo[d]thiazol-2-amine derivative with a functionalized dihydropyridine precursor. Critical steps include:
- Acylation : Reacting the benzothiazole amine with a pre-activated dihydropyridine carbonyl intermediate under reflux in DMF or acetonitrile .
- Cyclization : Using iodine and triethylamine in DMF to facilitate ring closure, with reaction times optimized to 1–3 hours to minimize side products .
- Purification : Recrystallization from ethanol/DMF or column chromatography to achieve >95% purity . Optimal yields (60–75%) are achieved at 80–100°C with stoichiometric control of reagents.
Q. Which spectroscopic techniques are most effective for structural confirmation, and what diagnostic signals are observed?
Key characterization methods include:
- ¹H/¹³C NMR :
- Benzothiazole protons: δ 7.2–8.1 ppm (aromatic protons adjacent to chlorine) .
- Dihydropyridine C=O: δ 165–170 ppm .
- IR Spectroscopy :
- Carboxamide C=O stretch: 1670–1690 cm⁻¹ .
- Methoxy group: 2830–2970 cm⁻¹ (C-O-C symmetric/asymmetric stretches) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 349.79 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on benzothiazole/dihydropyridine) impact biological activity?
- Benzothiazole modifications : Chlorine at position 6 enhances electrophilic reactivity, improving interactions with target enzymes (e.g., kinase inhibition) . Replacing Cl with methoxy reduces cytotoxicity by 40% in in vitro cancer models .
- Dihydropyridine modifications : Methyl groups at position 1 stabilize the lactam ring, critical for maintaining redox stability in physiological conditions . Methodological approach: Comparative SAR studies using analogs with systematic substituent variations, tested via enzymatic assays (IC₅₀) and cell viability assays (MTT) .
Q. What challenges arise in achieving regioselectivity during synthesis, and how can they be mitigated?
- Challenge : Competing nucleophilic sites on the benzothiazole ring lead to byproducts during acylation .
- Solutions :
- Use of bulky protecting groups (e.g., tert-butoxycarbonyl) to block undesired reactive sites .
- Low-temperature (-20°C) reaction conditions to favor kinetic control .
Q. How do computational methods elucidate binding interactions with biological targets?
- Molecular docking : Predicts binding affinity to kinases (e.g., EGFR) by simulating interactions between the carboxamide group and ATP-binding pockets (docking scores: −9.2 to −11.3 kcal/mol) .
- MD Simulations : Reveal stable hydrogen bonds between the methoxy group and Lys721 residue over 100 ns trajectories .
- Parameters : AMBER force field, solvation models (TIP3P), and binding free energy calculations (MM-PBSA) .
Q. What purification strategies maximize yield and purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
